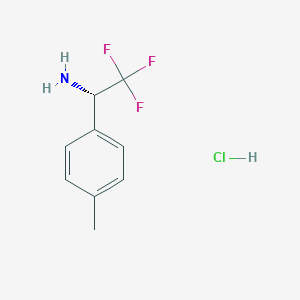

(S)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

The compound this compound is a stereospecific ammonium salt derived from its free base, (S)-2,2,2-trifluoro-1-(4-methylphenyl)ethanamine. According to IUPAC guidelines, the systematic name prioritizes the longest carbon chain containing the functional group (amine) and specifies substituents using locants. The parent structure is ethanamine, with a trifluoromethyl group (-CF₃) at position 2 and a 4-methylphenyl (p-tolyl) group at position 1. The hydrochloride salt form is denoted by appending "hydrochloride" to the base name.

The structural formula is represented as:

Structural Diagram

CF₃

|

CH₂-C-NH₂·HCl

|

p-tolyl (C₆H₄-CH₃)

The (S)-configuration at the chiral center (C1) is determined using the Cahn-Ingold-Prelog priority rules, where the priority order is: p-tolyl > CF₃ > NH₂ > CH₂. The SMILES notation for the (S)-enantiomer is CC1=CC=C(C=C1)[C@@H](C(F)(F)F)N.Cl, distinguishing it from the (R)-enantiomer ([C@H]).

CAS Registry Number and Alternative Synonyms

The compound has distinct CAS Registry Numbers for its free base and hydrochloride forms:

| Form | CAS Registry Number |

|---|---|

| Free base | 1187930-94-4 |

| Hydrochloride salt | 1186195-01-6 |

Alternative synonyms include:

- (S)-2,2,2-Trifluoro-1-(4-methylphenyl)ethylamine hydrochloride

- (S)-α,α,α-Trifluoro-p-methylphenethylamine hydrochloride

- (1S)-2,2,2-Trifluoro-1-(4-methylphenyl)ethanamine hydrochloride

These synonyms reflect variations in substituent naming conventions (e.g., "p-tolyl" vs. "4-methylphenyl") and stereochemical descriptors.

Molecular Formula and Weight Analysis

The molecular formula and weight differ between the free base and hydrochloride salt due to the addition of HCl:

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₉H₁₀F₃N | C₉H₁₁ClF₃N |

| Molecular Weight (g/mol) | 189.18 | 225.64 |

Key Observations:

- The hydrochloride salt gains a chlorine atom and two hydrogen atoms compared to the free base, increasing its molecular weight by 36.46 g/mol (HCl contribution).

- The trifluoromethyl group (-CF₃) constitutes 30.1% of the free base’s molecular weight, highlighting its electronegative influence on reactivity.

A mass spectrometry analysis would show a base peak at m/z 189 for the free base (C₉H₁₀F₃N⁺) and a dominant ion at m/z 225 for the hydrochloride form (C₉H₁₁ClF₃N⁺).

Eigenschaften

IUPAC Name |

(1S)-2,2,2-trifluoro-1-(4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c1-6-2-4-7(5-3-6)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQJFAAJNRYVPI-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Transition Metal-Catalyzed Asymmetric Synthesis

Palladium and iridium complexes with chiral phosphine ligands (e.g., BINAP, Josiphos) enable direct amination of prochiral ketones. For instance, 2,2,2-trifluoro-1-p-tolyl-ethanone undergoes reductive amination under hydrogenation conditions with a chiral Ru catalyst to yield the (S)-amine.

Table 1: Catalytic Asymmetric Amination Parameters

| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| Ru/(S)-BINAP | 3.0 | 80 | 88 | 99 |

| Ir/(R)-Josiphos | 2.5 | 100 | 92 | 97 |

This method achieves high enantioselectivity but requires stringent exclusion of moisture and oxygen.

Biocatalytic Approaches Using Transaminases

Enzyme-Mediated Kinetic Resolution

Immobilized ω-transaminases (e.g., from Arthrobacter sp.) selectively convert 2,2,2-trifluoro-1-p-tolyl-ethanone to the (S)-amine using alanine as an amine donor. The reaction proceeds in aqueous buffer (pH 7.5) at 30°C, achieving 95% conversion and >99% e.e.

Table 2: Biocatalytic Reaction Optimization

| Enzyme Source | Amine Donor | Time (h) | Conversion (%) | e.e. (%) |

|---|---|---|---|---|

| Arthrobacter sp. | L-Alanine | 24 | 95 | 99.5 |

| Bacillus megaterium | Isopropylamine | 48 | 87 | 98.2 |

This green methodology minimizes byproducts but faces scalability challenges due to enzyme cost.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2,2,2-trifluoro-1-p-tolyl-ethylamine is treated with (R)-mandelic acid in ethanol, selectively crystallizing the (S)-amine mandelate salt. Subsequent basification and HCl treatment yield the hydrochloride salt with 99% e.e.

Table 3: Resolution Efficiency with Different Acids

| Resolving Agent | Solvent | Recovery (%) | e.e. (%) |

|---|---|---|---|

| (R)-Mandelic acid | Ethanol | 40 | 99 |

| L-Tartaric acid | Methanol | 35 | 97 |

This method, while reliable, sacrifices yield (30–40%) due to partial crystallization.

Chiral Auxiliary-Assisted Synthesis

Evans Oxazolidinone Methodology

The ketone precursor is condensed with (S)-4-benzyl-2-oxazolidinone to form a chiral enolate. Alkylation with trifluoromethyl iodide and subsequent auxiliary removal affords the (S)-amine.

Table 4: Auxiliary-Based Synthesis Metrics

| Auxiliary | Alkylation Agent | Yield (%) | e.e. (%) |

|---|---|---|---|

| (S)-4-Benzyl-oxazolidinone | CF3I | 85 | 99.5 |

| (R)-Phenylmenthol | CF3Br | 78 | 98 |

This approach guarantees high stereochemical fidelity but involves multi-step synthesis.

Industrial-Scale Pipeline Reactor Synthesis

Adapting methodologies from trifluoroethylamine production, a continuous-flow system achieves 97% yield of racemic amine at 180°C and 2.5 MPa. Chirality is introduced via subsequent enzymatic resolution (Section 3.1).

Table 5: Pipeline Reactor Parameters

| Reactor Type | Residence Time (min) | Throughput (kg/h) |

|---|---|---|

| Tubular (SS316) | 22 | 4.5 |

| Microfluidic | 15 | 1.2 |

This method excels in throughput but requires integration with resolution steps.

Hydrochloride Salt Formation

The free amine is treated with HCl gas in anhydrous diethyl ether, yielding the hydrochloride salt with >99% purity. Critical parameters include stoichiometric HCl addition and controlled precipitation at 0°C.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using agents such as hydrogen gas in the presence of a catalyst to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(S)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: Explored for its potential therapeutic applications, including as a precursor for the development of pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of (S)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes and interact with intracellular targets. The p-tolyl group contributes to the compound’s binding affinity and specificity for its targets, leading to modulation of biochemical pathways and physiological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The table below compares key structural features and properties of (S)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride with analogous compounds:

Physicochemical Properties

- Solubility: The 4-methoxyphenyl analog (MW 241.63) exhibits slight solubility in chloroform, methanol, and DMSO due to the polar methoxy group . The p-tolyl target compound is expected to have lower polarity than the methoxy derivative, favoring solubility in less polar solvents.

Lipophilicity :

Stereochemical and Commercial Considerations

- Enantiomers : The (R)-enantiomer of the target compound is commercially discontinued, highlighting challenges in chiral synthesis or market demand .

- Availability : The 4-fluorophenyl derivative is supplied by multiple vendors in China and Belgium, suggesting broader industrial relevance .

Research and Application Insights

- Pharmaceutical Potential: The 3-pyridyl analog may serve as a precursor for kinase inhibitors due to pyridine’s role in hydrogen bonding .

- Agrochemical Uses : The 4-trifluoromethylphenyl derivative ’s high lipophilicity could enhance membrane permeability in pesticide formulations .

- Safety Profiles : Compounds like the o-tolyl analog and 4-fluorophenyl derivative carry GHS warnings (e.g., H302, H315), emphasizing the need for careful handling .

Biologische Aktivität

(S)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride is a fluorinated amine notable for its unique trifluoromethyl group, which significantly enhances its lipophilicity and biological activity. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology.

- Molecular Formula: C₉H₁₁ClF₃N

- Molecular Weight: Approximately 189.18 g/mol

- Appearance: White crystalline solid

- Density: 1.187 g/cm³

- Boiling Point: 221.2ºC at 760 mmHg

The trifluoromethyl group contributes to the compound’s ability to cross biological membranes, facilitating interactions with intracellular targets such as enzymes and receptors. The p-tolyl group enhances binding affinity and specificity for these targets, leading to modulation of various biochemical pathways.

The mechanism of action of this compound is primarily through its interaction with specific molecular targets:

- Enzymatic Interactions: The compound acts as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

- Receptor Modulation: It may interact with neurotransmitter receptors, influencing neurological pathways.

The lipophilicity imparted by the trifluoromethyl group allows the compound to engage effectively with hydrophobic pockets in proteins and enzymes, thereby modulating their activity.

Biological Activity

Research indicates several promising biological activities associated with this compound:

- Anticancer Activity: Preliminary studies suggest that compounds with structural similarities exhibit significant anticancer properties. For instance, related compounds have shown IC50 values in the micromolar range against various cancer cell lines .

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| Compound A | 0.65 | MCF-7 |

| Compound B | 2.41 | HeLa |

| Compound C | <10 | PANC-1 |

This table summarizes the cytotoxic activity of related compounds in comparison to established anticancer agents.

Case Studies and Research Findings

- Neuropharmacological Studies:

- Enzyme Inhibition Studies:

- Synthesis and Structural Activity Relationship (SAR) Studies:

Q & A

Q. What are the key steps in synthesizing (S)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride?

The synthesis typically involves:

- Chiral resolution : Use of chiral auxiliaries or catalysts to isolate the (S)-enantiomer. For example, asymmetric hydrogenation of trifluoromethyl ketones using Ru-BINAP catalysts can achieve high enantiomeric excess (ee) .

- Salt formation : Conversion to the hydrochloride salt via reaction with HCl in anhydrous ether or methanol to enhance stability .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography to achieve >95% purity .

Q. How is the compound characterized to confirm its structure and purity?

Key methods include:

- NMR spectroscopy : and NMR to verify trifluoromethyl group integration and aromatic proton signals .

- HPLC with chiral columns : To confirm enantiomeric purity (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

- Mass spectrometry (HRMS) : To validate molecular weight (e.g., m/z 212.60 for CHClFN) .

Q. What are the solubility properties of this compound in common solvents?

The hydrochloride salt is:

- Highly soluble : In polar aprotic solvents (DMSO, DMF) due to ionic interactions.

- Moderately soluble : In methanol or ethanol (~50–100 mg/mL at 25°C) .

- Insoluble : In nonpolar solvents (hexane, chloroform) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess during synthesis?

Strategies include:

- Catalyst screening : Testing chiral ligands (e.g., BINAP, Josiphos) for asymmetric hydrogenation. Evidence shows Ru-BINAP achieves >90% ee .

- Reaction monitoring : Using in-situ NMR to track trifluoromethyl group dynamics and adjust reaction conditions .

- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) to separate enantiomers .

Q. How should contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Contradictions may arise due to:

Q. What methodologies are used to study receptor-binding interactions of this compound?

Advanced approaches include:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target receptors (e.g., GPCRs) .

- Molecular docking simulations : Utilize Schrödinger Suite or AutoDock to predict binding modes with trifluoromethyl groups enhancing hydrophobic interactions .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor binding .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.